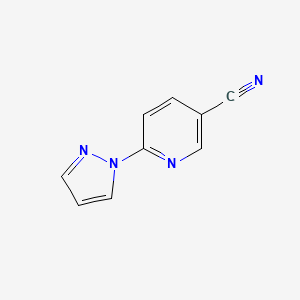

6-(1H-pyrazol-1-yl)nicotinonitrile

Descripción general

Descripción

6-(1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a nicotinonitrile core with a pyrazole ring attached at the 6-position. This structure imparts distinct chemical properties, making it a valuable subject for various studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile typically involves the reaction of methyl 6-chloronicotinate with pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorinated derivative of 6-(1H-pyrazol-1-yl)nicotinonitrile undergoes nucleophilic substitution with amines, thiols, and oxygen nucleophiles:

Key findings :

-

Chlorination using POCl₃/PCl₅ enhances electrophilicity at the C2 position, facilitating substitution .

-

Reactions with n-octylamine produce bis-derivatives via double substitution .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

Mechanistic insights :

-

Coupling occurs preferentially at the C4 position due to steric hindrance from the pyrazole group .

-

Electron-withdrawing cyano groups enhance oxidative addition efficiency .

Condensation and Cyclization Reactions

The nitrile group enables cyclization with active methylene compounds:

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Acetylacetone | Pyrazolo[3,4-b]pyridine derivative | Glacial AcOH, reflux | 78 | |

| Malononitrile | 1,8-Naphthyridine-3-carbonitrile | Piperidine, EtOH, 4 h | 82 |

Notable observations :

-

Condensation with acetylacetone forms fused pyrazolo-pyridine systems via Knorr-type cyclization .

-

Malononitrile introduces a second nitrile group, expanding π-conjugation .

Oxidation and Reduction Reactions

Controlled redox modifications alter the compound’s electronic properties:

| Reaction Type | Reagent | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyridine N-oxide derivative | Enhanced solubility in polar solvents | |

| Reduction | NaBH₄, NiCl₂ | Dihydropyridine analog | Increased basicity |

Applications :

Multicomponent Reactions (MCRs)

One-pot syntheses efficiently generate complex derivatives:

| Components | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aldehyde, ketone, NH₄OAc | Ethanol, reflux | 4-Aryl-6-(pyrazolyl)nicotinonitrile | 70 |

Advantages :

-

MCRs reduce synthesis steps and improve atom economy.

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Target | IC₅₀ (μM) | Notes | Source |

|---|---|---|---|---|

| 2-Hydrazinyl derivative | EGFR kinase | 0.12 | Competitive ATP-binding inhibition | |

| Pyrazolo-pyridine | HepG2 cells (anticancer) | 1.8 | Apoptosis induction |

Structure-Activity Relationship (SAR) :

Aplicaciones Científicas De Investigación

6-(1H-pyrazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 6-(1H-pyrazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

Milrinone: A cardiotonic agent used in heart failure.

Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.

Olprinone: A cardiotonic agent with vasodilatory properties.

Uniqueness

6-(1H-pyrazol-1-yl)nicotinonitrile is unique due to its specific structural features, which allow it to interact with a variety of biological targets. Unlike some of its analogs, it possesses a pyrazole ring that enhances its binding affinity and specificity for certain enzymes and receptors. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

Actividad Biológica

6-(1H-pyrazol-1-yl)nicotinonitrile is an organic compound with the chemical formula CHN and a molecular weight of 190.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a nicotinonitrile moiety, which contributes to its unique pharmacological profile. The structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound and its derivatives against different cancer cell lines.

- Cytotoxicity Studies : Research indicates that derivatives of nicotinonitrile, including those containing the pyrazole moiety, exhibit significant cytotoxic activity against various cancer types, including hepatocellular carcinoma and cervical carcinoma. For example, one study reported that certain derivatives showed IC values as low as 0.34 μM against MCF-7 cells and 0.18 μM against HepG2 cells, indicating potent anticancer properties .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases such as PIM-1, which plays a crucial role in cell proliferation and survival. Compounds derived from this compound have shown promising results in inhibiting PIM-1 kinase, with IC values reported at 20.4 nM, demonstrating their potential as chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity.

- Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 125 μM against specific strains . The mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways.

- Biofilm Inhibition : Research also highlights the compound's ability to reduce biofilm formation by pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), which is critical in treating infections associated with biofilm-related resistance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target | IC | MIC | Notes |

|---|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 0.34 μM | - | Inhibits PIM-1 kinase |

| Anticancer | HepG2 Cell Line | 0.18 μM | - | Induces apoptosis |

| Antibacterial | Various Bacterial Strains | - | 15.625–125 μM | Effective against Gram-positive bacteria |

| Biofilm Inhibition | MRSA | - | - | Significant reduction in biofilm formation |

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing that modifications to the pyrazole ring significantly impacted biological activity .

- Mechanistic Insights : Another research effort focused on understanding how these compounds interact at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms .

Propiedades

IUPAC Name |

6-pyrazol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVJRKSMKHGTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585406 | |

| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956568-52-8 | |

| Record name | 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956568-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.